molecular formula C9H8O5 B3041923 4-Hydroxy-3-(methoxycarbonyl)benzoic acid CAS No. 41684-11-1

4-Hydroxy-3-(methoxycarbonyl)benzoic acid

Cat. No.: B3041923
CAS No.: 41684-11-1
M. Wt: 196.16 g/mol
InChI Key: JDUYMWSYTIJMJO-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(methoxycarbonyl)benzoic acid is a methoxybenzoic acid that is 4-methoxybenzoic acid bearing a hydroxy substituent at position 3 . It has a molecular formula of C9H8O5 and a molecular weight of 196.16 g/mol .


Synthesis Analysis

The synthesis of this compound involves several steps. The process begins with the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a hydroxy group at position 4, a methoxycarbonyl group at position 3, and a carboxylic acid group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 196.16 g/mol . It has a topological polar surface area of 83.8 Ų and a complexity of 237 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

Radiation-Induced Hydroxylation Processes

Research has demonstrated the hydroxylation process of methoxy- and hydroxy-benzoic acids, including 4-Hydroxy-3-(methoxycarbonyl)benzoic acid, through γ-radiation. This study is significant for understanding the chemical changes and products formed under radiation, which can have implications in food irradiation and other applications (Gaisberger & Solar, 2001).

Marine-Derived Fungus and Antioxidant Activity

This compound derivatives have been isolated from marine-derived fungus Aspergillus carneus. One of the derivatives showed strong antioxidant activity, highlighting the potential of these compounds in developing new antioxidant agents (Xu et al., 2017).

Piper Hispidum Derivatives and Cytotoxicity

Several derivatives of 4-Hydroxy-benzoic acid, including those similar to this compound, were isolated from the stems of Piper hispidum. These compounds exhibited moderate cytotoxic activity, indicating potential applications in developing chemotherapeutic agents (Friedrich et al., 2005).

Potentiometric Titration and Neural Network Calibration

Studies involving potentiometric titration of hydroxylated benzoic acids, including this compound, utilized artificial neural networks for data analysis. This research contributes to the understanding of acid-base properties of these compounds, useful in various analytical chemistry applications (Aktaş & Yaşar, 2004).

Luminescent Properties in Lanthanide Coordination Compounds

This compound derivatives have been used as ligands in lanthanide coordination compounds. The study revealed how substituents affect the photophysical properties, which is crucial for developing luminescent materials (Sivakumar et al., 2010).

Synthesis of Novel Vanillic Acid Hybrid Derivatives

Research on synthesizing novel hybrid derivatives of vanillic acid, a compound related to this compound, has shown potential antibacterial activity. This suggests the use of such derivatives in developing new antimicrobial agents (Satpute et al., 2019).

Influence on Cholesterol Accumulation

A chemico-enzymatic approach involving this compound derivatives has been studied for their impact on cholesterol levels in aorta cells. This research provides insights into the potential therapeutic applications of these compounds (Гамалевич et al., 2015).

Manufacturing of Therapeutic SGLT2 Inhibitors

This compound has been identified as a key intermediate in the synthesis of SGLT2 inhibitors, used in diabetes therapy. This highlights its role in pharmaceutical manufacturing processes (Zhang et al., 2022).

Safety and Hazards

4-Hydroxy-3-(methoxycarbonyl)benzoic acid may cause discomfort if swallowed and may cause skin and eye irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to wear personal protective equipment when handling this compound .

Relevant Papers There are several relevant papers on this compound. One paper discusses the encapsulation of 4-hydroxy-3-methoxy benzoic acid . Another paper provides information on the compound’s structure and properties .

Properties

IUPAC Name

4-hydroxy-3-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUYMWSYTIJMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sulfamic acid (1.83 g, 18.87 mmol) and 2-methyl-1-butene (1.20 ml, 11.10 mmol) were added to a solution of methyl 5-formyl-2-hydroxybenzoate (may be prepared as described in Description 106; 1 g, 5.55 mmol) in tetrahydrofuran (20 ml), water (20 ml) and dimethyl sulfoxide (20 ml). The solution was cooled to 0° C. and sodium chlorite (1.51 g, 16.65 mmol) in water (5 ml) was added. After 45 minutes at 0° C. the reaction the mixture was quenched with saturated Na2S2O3 solution (20 ml) and extracted with ethyl acetate (3×30 ml). The organic layer was dried (MgSO4) and the solvent removed in vacuo to yield the title compound as a solid. 1.09 g (damp with DMSO/H2O).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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